molecular formula C12H15N5O2 B8567076 ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate

ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate

Cat. No.: B8567076
M. Wt: 261.28 g/mol
InChI Key: BPVQVNKXUFQLQG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate is a complex organic compound that belongs to the class of esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis. The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tetrazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

    Ethyl benzoate: An ester derived from benzoic acid, used in perfumes and as a solvent.

Uniqueness

Ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate is unique due to its combination of a tetrazole ring, pyridine ring, and ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate

InChI

InChI=1S/C12H15N5O2/c1-4-19-12(18)8(2)10-5-6-11(14-9(10)3)17-7-13-15-16-17/h5-8H,4H2,1-3H3

InChI Key

BPVQVNKXUFQLQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=C(N=C(C=C1)N2C=NN=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl 2-(6-amino-2-methylpyridin-3-yl)propanoate (1.6 g, 7.6 mmol), CH(OEt)3 (3.4 g, 22.8 mmol) in AcOH (50 mL) was added NaN3 (0.6 g, 9.2 mmol) at room temperature. The mixture was heated to 90° C. and stirred for 50 min. The mixture was cooled to ambient temperature and stand over night. The mixture was concentrated under reduced pressure. Water was added, and the mixture was extracted with EtOAc. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated and the residue was purified by column chromatography to give ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step Two

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